molecular formula C13H23NO6 B14048249 (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine

(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine

Katalognummer: B14048249
Molekulargewicht: 289.32 g/mol
InChI-Schlüssel: YPOPDWLICAWSKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine is an organic compound with a complex structure that includes tert-butoxy groups and a glycine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine typically involves the reaction of glycine with tert-butyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler derivatives.

    Substitution: Substitution reactions can occur at the tert-butoxy groups or the glycine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into final products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1,3-Diisopropoxy-1,3-dioxopropan-2-yl)glycine: Similar structure but with isopropoxy groups instead of tert-butoxy groups.

    (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)alanine: Similar structure but with alanine instead of glycine.

Uniqueness

(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine is unique due to its specific tert-butoxy groups and glycine moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H23NO6

Molekulargewicht

289.32 g/mol

IUPAC-Name

2-[[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]amino]acetic acid

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)9(14-7-8(15)16)11(18)20-13(4,5)6/h9,14H,7H2,1-6H3,(H,15,16)

InChI-Schlüssel

YPOPDWLICAWSKZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.